Delavirdine
Delavirdine
Delavirdine is the amide resulting from the formal condensation of 5-[(methylsulfonyl)amino]-1H-indole-2-carboxylic acid and 4-amino group of 1-[3-(isopropylamino)pyridin-2-yl]piperazine, delavirdine is a non-nucleoside reverse transcriptase inhibitor with activity specific for HIV-1. Viral resistance emerges rapidly when delavirdine is used alone, so it is therefore used (as the methanesulfonic acid salt) with other antiretrovirals for combination therapy of HIV infection. It has a role as a HIV-1 reverse transcriptase inhibitor and an antiviral drug. It is a N-acylpiperazine, a sulfonamide, an aminopyridine and an indolecarboxamide.
A potent, non-nucleoside reverse transcriptase inhibitor with activity specific for HIV-1.
Delavirdine is a Human Immunodeficiency Virus 1 Non-Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of delavirdine is as a Non-Nucleoside Reverse Transcriptase Inhibitor.
Delavirdine is a nonnucleoside reverse transcriptase inhibitor used in combination with other agents in the therapy of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Delavirdine is associated with a low rate of transient serum aminotransferase elevations during therapy and is a rare cause of clinically apparent acute liver injury.
Delavirdine is a synthetic, non-nucleoside reverse transcriptase inhibitor. In combination with other anti-retroviral drugs, this agent has been shown to reduce HIV viral load and increase CD4 leukocyte counts in patients. As an inhibitor of the cytochrome P450 system, delavirdine may result in increased serum levels of co-administered protease inhibitors metabolized by the cytochrome P450 system.
A potent, non-nucleoside reverse transcriptase inhibitor with activity specific for HIV-1.
Delavirdine is a Human Immunodeficiency Virus 1 Non-Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of delavirdine is as a Non-Nucleoside Reverse Transcriptase Inhibitor.
Delavirdine is a nonnucleoside reverse transcriptase inhibitor used in combination with other agents in the therapy of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Delavirdine is associated with a low rate of transient serum aminotransferase elevations during therapy and is a rare cause of clinically apparent acute liver injury.
Delavirdine is a synthetic, non-nucleoside reverse transcriptase inhibitor. In combination with other anti-retroviral drugs, this agent has been shown to reduce HIV viral load and increase CD4 leukocyte counts in patients. As an inhibitor of the cytochrome P450 system, delavirdine may result in increased serum levels of co-administered protease inhibitors metabolized by the cytochrome P450 system.
Brand Name:
Vulcanchem
CAS No.:
136817-59-9
VCID:
VC0002702
InChI:
InChI=1S/C22H28N6O3S/c1-15(2)24-19-5-4-8-23-21(19)27-9-11-28(12-10-27)22(29)20-14-16-13-17(26-32(3,30)31)6-7-18(16)25-20/h4-8,13-15,24-26H,9-12H2,1-3H3
SMILES:
CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C
Molecular Formula:
C22H28N6O3S
Molecular Weight:
456.6 g/mol
Delavirdine
CAS No.: 136817-59-9
Cat. No.: VC0002702
Molecular Formula: C22H28N6O3S
Molecular Weight: 456.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Delavirdine is the amide resulting from the formal condensation of 5-[(methylsulfonyl)amino]-1H-indole-2-carboxylic acid and 4-amino group of 1-[3-(isopropylamino)pyridin-2-yl]piperazine, delavirdine is a non-nucleoside reverse transcriptase inhibitor with activity specific for HIV-1. Viral resistance emerges rapidly when delavirdine is used alone, so it is therefore used (as the methanesulfonic acid salt) with other antiretrovirals for combination therapy of HIV infection. It has a role as a HIV-1 reverse transcriptase inhibitor and an antiviral drug. It is a N-acylpiperazine, a sulfonamide, an aminopyridine and an indolecarboxamide. A potent, non-nucleoside reverse transcriptase inhibitor with activity specific for HIV-1. Delavirdine is a Human Immunodeficiency Virus 1 Non-Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of delavirdine is as a Non-Nucleoside Reverse Transcriptase Inhibitor. Delavirdine is a nonnucleoside reverse transcriptase inhibitor used in combination with other agents in the therapy of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Delavirdine is associated with a low rate of transient serum aminotransferase elevations during therapy and is a rare cause of clinically apparent acute liver injury. Delavirdine is a synthetic, non-nucleoside reverse transcriptase inhibitor. In combination with other anti-retroviral drugs, this agent has been shown to reduce HIV viral load and increase CD4 leukocyte counts in patients. As an inhibitor of the cytochrome P450 system, delavirdine may result in increased serum levels of co-administered protease inhibitors metabolized by the cytochrome P450 system. |
|---|---|
| CAS No. | 136817-59-9 |
| Molecular Formula | C22H28N6O3S |
| Molecular Weight | 456.6 g/mol |
| IUPAC Name | N-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide |
| Standard InChI | InChI=1S/C22H28N6O3S/c1-15(2)24-19-5-4-8-23-21(19)27-9-11-28(12-10-27)22(29)20-14-16-13-17(26-32(3,30)31)6-7-18(16)25-20/h4-8,13-15,24-26H,9-12H2,1-3H3 |
| Standard InChI Key | WHBIGIKBNXZKFE-UHFFFAOYSA-N |
| SMILES | CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C |
| Canonical SMILES | CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C |
| Appearance | Solid powder |
| Melting Point | 226-228 °C 226 - 228 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator